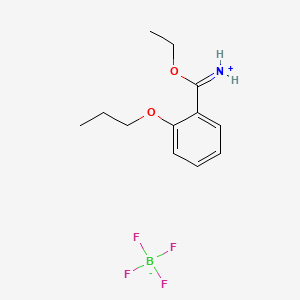

Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

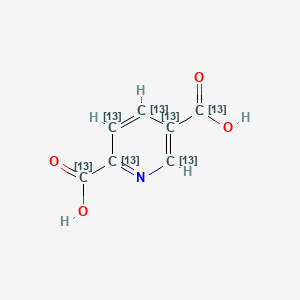

Molecular Structure Analysis

The molecular structure of Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate is complex, contributing to its high perplexity. The compound’s molecular formula is C12H18BF4NO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate are not explicitly detailed in the available resources. The compound’s molecular formula is C12H18BF4NO2 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

- Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate is utilized in chemical synthesis. For example, a study explored the synthesis of 3-ethoxy-4,4,4-trifluorobut-2-enenitrile through the Wittig reaction. This process involves the stereospecific 1,3-dipolar cycloaddition to generate specific isomers of the compound (Volkonskii, Peregudov, Strelkova, & Kagramanov, 2018).

Material Science and Engineering

- In material science, similar compounds show potential for various applications. For instance, alkoxy-tetrafluorophenyl dithiadiazolyls, which have structural similarities, exhibit unique phase transitions and stacking motifs in their solid-state forms. These properties could be relevant for designing materials with specific characteristics (Beldjoudi, Sun, Arauzo, Campo, Less, & Rawson, 2018).

Electrochemistry and Energy Storage

- In the field of electrochemistry, compounds like methoxychlor, which contain methoxy groups and tetrafluoroborate ions, have been studied for their reduction properties at carbon and silver cathodes. These studies contribute to understanding the electrochemical behavior of complex organic molecules, which can be critical in energy storage technologies (McGuire & Peters, 2016).

Catalysis and Polymer Chemistry

- The compound and its derivatives show relevance in catalysis and polymer chemistry. Research has been conducted on using related methaniminium compounds for synthesizing water-soluble polymethacrylates. This highlights its role in developing new polymers with specific properties (Han, Hagiwara, & Ishizone, 2003).

Pharmaceutical Research

- While focusing on non-drug-related applications, it's worth noting that structurally similar methaniminium compounds have been studied for their interactions with nucleic acids and photoluminescent properties. Such studies could have implications in developing new pharmaceuticals or diagnostic tools (Sennappan, Krishna, Hosamani, & Krishna, 2018).

Eigenschaften

IUPAC Name |

[ethoxy-(2-propoxyphenyl)methylidene]azanium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.BF4/c1-3-9-15-11-8-6-5-7-10(11)12(13)14-4-2;2-1(3,4)5/h5-8,13H,3-4,9H2,1-2H3;/q;-1/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYRRTWBSBZPGW-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCOC1=CC=CC=C1C(=[NH2+])OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747764 |

Source

|

| Record name | Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate | |

CAS RN |

63874-25-9 |

Source

|

| Record name | Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

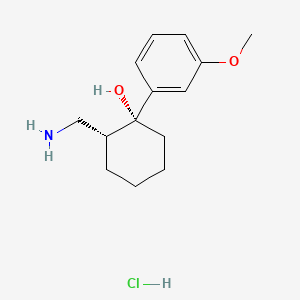

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)

![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)